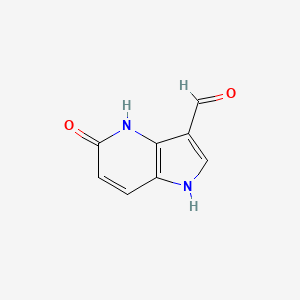

5-Hydroxy-4-azaindole-3-carbaldehyde

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . Another approach involves the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols in propan-2-ol . These methods provide good yields and are suitable for both laboratory and industrial production.

Analyse Chemischer Reaktionen

5-Hydroxy-4-azaindole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various reducing agents

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

The compound has been identified as a potential multi-targeted kinase inhibitor, which is significant in cancer therapy. Kinases are crucial in regulating various cellular processes, and their dysregulation is often implicated in cancer progression.

Case Studies:

- Inhibition of Tumor Growth : Research indicates that azaindole derivatives, similar to 5-Hydroxy-4-azaindole-3-carbaldehyde, can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from azaindoles have shown efficacy against hematological cancers and solid tumors such as breast cancer and glioblastoma .

Neurodegenerative Diseases

The compound shows promise in treating neurodegenerative diseases such as Alzheimer's disease. Azaindole derivatives have been explored for their neuroprotective properties and ability to modulate pathways involved in neuroinflammation.

Case Studies:

- Alzheimer's Disease : Some derivatives have been shown to act as M1 mAChR positive allosteric modulators, which could enhance cognitive functions impaired in Alzheimer's patients .

Infectious Diseases

Recent studies suggest that azaindole derivatives possess antiviral properties. For example, certain azaindoles have demonstrated activity against influenza viruses by inhibiting viral polymerase.

Case Studies:

- Influenza Infections : Compounds related to this compound have been evaluated for their ability to inhibit multiple strains of influenza .

Synthetic Approaches

The synthesis of this compound involves several methodologies that enhance its yield and purity. Various synthetic routes have been developed to produce this compound efficiently while maintaining its biological activity.

| Synthesis Method | Yield (%) | Remarks |

|---|---|---|

| Acylation followed by hydrazine reaction | 80% | High yield with effective purification |

| Peptide coupling with primary amines | Variable | Produces a library of derivatives for testing |

Wirkmechanismus

The mechanism of action of 5-Hydroxy-4-azaindole-3-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, affecting cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

5-Hydroxy-4-azaindole-3-carbaldehyde can be compared with other similar compounds, such as:

1H-Indole-3-carbaldehyde: This compound is a precursor for the synthesis of biologically active molecules and has similar chemical properties.

Indole-3-acetic acid: A plant hormone with diverse biological activities.

Azepinoindole: A tricyclic indole derivative with potential pharmacological applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it valuable for various research and industrial applications.

Biologische Aktivität

5-Hydroxy-4-azaindole-3-carbaldehyde (5-HICA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5-HICA is characterized by its unique indole-like framework, which includes an additional nitrogen atom in the ring. Its molecular formula is , with a molecular weight of 162.15 g/mol. The presence of both a hydroxyl group and an aldehyde functionality enhances its reactivity and potential biological activity compared to other azaindole derivatives.

The biological activity of 5-HICA is largely attributed to its interaction with various molecular targets, influencing biochemical pathways involved in disease processes:

- Oxidative Stress Modulation : 5-HICA is structurally related to 4-hydroxynonenal (HNE), a known marker of oxidative stress. HNE is implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease.

- Kinase Inhibition : The azaindole framework has been utilized in the design of kinase inhibitors. Azaindole derivatives have shown promise in inhibiting various kinases, which play crucial roles in cell signaling and proliferation .

- Antimicrobial Activity : Similar to other indole derivatives, 5-HICA exhibits potential antimicrobial properties, suggesting its utility in combating infections.

Biological Activities

The following table summarizes the key biological activities associated with 5-HICA:

Case Studies and Research Findings

- Antioxidant Properties : Research has indicated that compounds similar to 5-HICA can reduce oxidative stress markers in cellular models, suggesting a protective role against cellular damage.

- Kinase Inhibition Studies : A study highlighted the effectiveness of azaindole derivatives as inhibitors of Aurora kinases, which are critical for cell cycle regulation. This suggests that 5-HICA may also possess similar inhibitory effects .

- Antimicrobial Efficacy : Laboratory studies have demonstrated that 5-HICA shows activity against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Future Directions

The future research on 5-HICA may focus on:

- Synthesis of Derivatives : Exploring modifications to the core structure to enhance potency and selectivity against specific biological targets.

- In Vivo Studies : Conducting animal model studies to assess the therapeutic efficacy and safety profile of 5-HICA.

- Mechanistic Studies : Further elucidating the molecular mechanisms through which 5-HICA exerts its biological effects.

Eigenschaften

IUPAC Name |

5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-4-5-3-9-6-1-2-7(12)10-8(5)6/h1-4,9H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNMCDFZDRNVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440280 | |

| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027068-77-4 | |

| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.